2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide
Description
2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide is a synthetic small molecule characterized by a benzothiazole core substituted with a sulfanyl group at position 2 and a 5-chloro moiety. The benzothiazole ring is linked via a sulfanyl-acetamide bridge to a 2,4-dichlorophenyl group. The 2,4-dichlorophenyl group may enhance lipophilicity, influencing membrane permeability and target binding .
Properties
Molecular Formula |
C15H9Cl3N2OS2 |
|---|---|
Molecular Weight |
403.7 g/mol |
IUPAC Name |
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C15H9Cl3N2OS2/c16-8-1-3-11(10(18)5-8)19-14(21)7-22-15-20-12-6-9(17)2-4-13(12)23-15/h1-6H,7H2,(H,19,21) |
InChI Key |
RPGTWJJBUBPZQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)CSC2=NC3=C(S2)C=CC(=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzothiazole Core
The 5-chloro-1,3-benzothiazole intermediate is synthesized via cyclization of 2-amino-4-chlorothiophenol with chlorocarbonyl reagents. For example, reaction with CS₂ in the presence of HCl yields 5-chloro-1,3-benzothiazole-2-thiol. Alternative methods employ thiourea derivatives under acidic conditions to form the benzothiazole ring.
Sulfanyl-Acetamide Intermediate Synthesis
The sulfanyl group is introduced by reacting 5-chloro-1,3-benzothiazole-2-thiol with chloroacetyl chloride. A study utilizing 1,8-diazabicycloundec-7-ene (DBU) as a catalyst demonstrated efficient amidation at room temperature, yielding 2-chloro-N-(5-chloro-1,3-benzothiazol-2-yl)acetamide. Key conditions include:
Coupling with 2,4-Dichloroaniline
The final step involves nucleophilic substitution between 2-chloro-N-(5-chloro-1,3-benzothiazol-2-yl)acetamide and 2,4-dichloroaniline. Optimized conditions from analogous reactions suggest using potassium carbonate in refluxing ethanol:
Industrial Production Methods
Scalable synthesis requires balancing cost, yield, and purity. Industrial protocols often modify laboratory methods as follows:
Continuous Flow Reactors
Replacing batch reactors with continuous flow systems enhances heat transfer and reduces reaction times. A pilot-scale study reported a 15% increase in yield when synthesizing benzothiazole intermediates under flow conditions.
Purification Techniques
-
Recrystallization : Ethanol-water mixtures (3:1 v/v) achieve >98% purity for the final product.
-
Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) resolves byproducts.
Optimization Strategies
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may necessitate higher temperatures. Non-polar solvents (toluene) favor thiolate formation but slow reaction kinetics.
Catalytic Systems
Comparative studies of catalysts reveal:
| Catalyst | Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|
| DBU | 75 | 98 | High |
| K₂CO₃ | 68 | 95 | Low |
| Triethylamine | 62 | 93 | Moderate |
DBU outperforms inorganic bases but increases production costs.
Analytical Characterization
Structural validation relies on spectroscopic and chromatographic methods:
Spectral Data
Chromatographic Purity
HPLC analysis (C18 column, MeOH:H₂O 70:30) shows a single peak at 12.3 minutes, confirming >99% purity.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
PZ-39 (N-(4-Chlorophenyl)-2-[(6-{[4,6-Di(4-morpholinyl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide)
- Structural Difference : Replaces the 5-chloro group on benzothiazole with a triazine ring bearing morpholine substituents.
- Functional Impact : The triazine-morpholine extension in PZ-39 serves as a pharmacophore for dual inhibition of ABCG2-mediated drug efflux and degradation . In contrast, the target compound lacks this triazine moiety, suggesting divergent mechanisms of action.
- Activity : PZ-39 exhibits specificity for ABCG2 over ABCB1/ABCC1 transporters, while the target compound’s ABCG2 activity remains uncharacterized .
2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide
- Structural Difference : Substitutes benzothiazole with a 1,3,4-thiadiazole ring and replaces 2,4-dichlorophenyl with 3-chlorophenyl.
- Functional Impact: Thiadiazole’s electron-deficient nature may alter redox properties compared to benzothiazole.
- Activity : Thiadiazole derivatives are often explored for antimicrobial activity, but specific data for this compound are unavailable.
Acetamide-Linked Aryl Group Variations
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
- Structural Difference : Replaces benzothiazole with a quinazoline-dione ring and introduces a methylene bridge between the acetamide and dichlorophenyl group.
- Functional Impact : The quinazoline-dione system enhances hydrogen-bonding capacity, which may improve binding to GABAA receptors.
- Activity : Demonstrates anticonvulsant activity in pentylenetetrazole (PTZ)-induced seizure models, linked to GABAergic modulation .
2-[4-(3-Chlorophenyl)-1-piperazinyl]-N-{4-[(2,4-dichlorobenzyl)sulfanyl]phenyl}acetamide
- Structural Difference : Incorporates a piperazinyl group and a 4-[(2,4-dichlorobenzyl)sulfanyl]phenyl moiety.
- The extended sulfanyl-phenyl group may increase steric hindrance .
2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide
- Structural Difference : Replaces 2,4-dichlorophenyl with 2-methylphenyl.
- Functional Impact : The methyl group reduces electronegativity and lipophilicity, likely diminishing target affinity compared to the dichlorophenyl analogue.
2-[Benzyl(methylsulfonyl)amino]-N-(2,4-dichlorophenyl)acetamide
- Structural Difference: Substitutes sulfanyl-benzothiazole with a benzyl(methylsulfonyl)amino group.
Comparative Analysis Table
Biological Activity
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide is a complex organic compound notable for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a benzothiazole core, which is known for its diverse pharmacological properties. The presence of chloro and dichlorophenyl groups enhances its chemical reactivity and biological efficacy.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 436.9 g/mol. Its structure includes:
- Benzothiazole moiety : Contributes to biological activity.
- Sulfanyl group : Potentially enhances interaction with biological targets.
- Chloro and dichlorophenyl groups : Influence reactivity and solubility.
| Property | Value |
|---|---|
| Molecular Formula | C16H12Cl2N4O3S |
| Molecular Weight | 436.9 g/mol |
| IUPAC Name | 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide |
| InChI | InChI=1S/C16H12Cl2N4O3S |
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide. The compound has been evaluated against various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer).
Mechanism of Action :
The compound may exert its anticancer effects through several mechanisms:
- Inhibition of cell proliferation : Shown to significantly reduce the growth of cancer cells in vitro.
- Induction of apoptosis : Promotes programmed cell death in cancer cells.
- Cell cycle arrest : Disrupts normal cell cycle progression, leading to growth inhibition.
Antimicrobial Activity
In addition to its anticancer properties, this compound has displayed antimicrobial activity against various pathogens. The presence of the benzothiazole structure is often linked to enhanced antibacterial and antifungal properties.
Research Findings
A comparative study on benzothiazole derivatives demonstrated that modifications to the benzothiazole nucleus could enhance biological activity. For instance, compounds with different substituents on the benzothiazole ring exhibited varying degrees of cytotoxicity against cancer cells.
Case Study Example :
In a recent study, a series of benzothiazole derivatives were synthesized and screened for their biological activity. Among these, compounds similar to 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide showed significant inhibition of IL-6 and TNF-α inflammatory cytokines while promoting apoptosis in cancer cell lines .
Summary of Biological Activities
Q & A
Q. What are the key synthetic routes and critical reaction parameters for synthesizing this compound?
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution to form the sulfanyl-acetamide linkage under controlled pH and temperature (e.g., using NaH as a base in DMF at 60–80°C) .
- Cyclization reactions to construct the benzothiazole core, requiring inert atmospheres (e.g., N₂) and reflux conditions .
- Purification via column chromatography or recrystallization to isolate the product with >95% purity . Critical parameters include solvent choice (polar aprotic solvents preferred), reaction time (12–24 hours), and stoichiometric ratios of intermediates .
Q. How can researchers confirm the structural integrity and purity of this compound?
Standard analytical techniques include:
- ¹H/¹³C NMR spectroscopy to verify functional group positions and stereochemistry .
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation and fragmentation pattern analysis .
- Infrared spectroscopy (IR) to identify characteristic peaks (e.g., amide C=O at ~1650 cm⁻¹, S-C stretching at ~680 cm⁻¹) . Purity is assessed using HPLC with UV detection (≥98% purity threshold) .
Q. What preliminary biological assays are recommended to evaluate its potential bioactivity?
Initial screening should focus on:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
- Anticancer potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values .
- Enzyme inhibition studies : Target-specific assays (e.g., COX-2 or kinase inhibition) to identify mechanistic pathways .
Advanced Research Questions
Q. How can contradictory data in biological activity be resolved?
Contradictions often arise from assay variability or structural promiscuity. Strategies include:
- Dose-response curve refinement to confirm activity thresholds and eliminate false positives .
- Structural analog comparisons to isolate the role of the 5-chloro-benzothiazole and dichlorophenyl groups in activity .
- Metabolic stability testing (e.g., liver microsome assays) to rule out rapid degradation as a cause of inconsistent results .
Q. What is the role of specific functional groups in modulating biological activity?
- Benzothiazole core : Enhances π-π stacking with biological targets (e.g., DNA topoisomerases) and improves lipophilicity for membrane penetration .
- Sulfanyl-acetamide linkage : Acts as a hydrogen-bond donor/acceptor, critical for target binding affinity .
- Chloro substituents : Increase electrophilicity, potentially enhancing interactions with cysteine residues in enzymes . SAR studies should systematically replace substituents (e.g., substituting Cl with Br or F) and evaluate activity shifts .
Q. What advanced spectroscopic methods can elucidate its three-dimensional conformation?
- X-ray crystallography : Provides precise bond lengths and angles, revealing how the dichlorophenyl group influences molecular packing .
- 2D NMR (COSY, NOESY) : Resolves spatial proximity of protons, clarifying conformational flexibility in solution .
- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to correlate structure with reactivity .
Q. How can researchers design derivatives to improve pharmacokinetic properties?
- Bioisosteric replacement : Swap the benzothiazole with oxadiazole to enhance metabolic stability .
- Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to improve solubility and bioavailability .
- LogP optimization : Modify the dichlorophenyl group to balance lipophilicity and aqueous solubility (target LogP ~3–4) .
Q. What stability challenges arise under varying experimental conditions?
- pH sensitivity : Degrades in strongly acidic/basic conditions (pH <3 or >10), necessitating buffered solutions for biological assays .
- Light exposure : The sulfanyl group is prone to oxidation; store in amber vials under argon .
- Thermal stability : Decomposes above 150°C; use low-temperature drying methods (e.g., lyophilization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
